N,N-dimethylquinazolin-2-amine N,N-dimethylquinazolin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15749795
InChI: InChI=1S/C10H11N3/c1-13(2)10-11-7-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3
SMILES:
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol

N,N-dimethylquinazolin-2-amine

CAS No.:

Cat. No.: VC15749795

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethylquinazolin-2-amine -

Specification

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name N,N-dimethylquinazolin-2-amine
Standard InChI InChI=1S/C10H11N3/c1-13(2)10-11-7-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3
Standard InChI Key BJILMFOQIKLOAR-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC2=CC=CC=C2C=N1

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N,N-Dimethylquinazolin-2-amine (C₁₀H₁₂N₃) consists of a quinazoline core—a fused bicyclic system comprising a benzene ring and a pyrimidine ring—with a dimethylamino group (-N(CH₃)₂) attached at the 2-position. The molecular weight is approximately 174.22 g/mol, and the compound exhibits planar geometry due to the aromatic quinazoline system. Key structural features include:

  • Aromatic system: The quinazoline core provides π-electron density for interactions with biological targets .

  • Dimethylamino substituent: Introduces basicity (pKa ~8–9) and enhances solubility in polar solvents compared to unsubstituted quinazolines .

  • Electron-rich regions: The pyrimidine nitrogen atoms and amino group facilitate hydrogen bonding and electrostatic interactions .

Comparative Analysis with Related Quinazolines

PropertyN,N-Dimethylquinazolin-2-amine4,7-Dimethylquinazolin-2-amine2-Aminoquinazoline
Molecular FormulaC₁₀H₁₂N₃C₁₀H₁₁N₃C₈H₇N₃
Molecular Weight (g/mol)174.22173.21145.16
Key Substituents-N(CH₃)₂ at C2-CH₃ at C4/C7, -NH₂ at C2-NH₂ at C2
SolubilityModerate in DMSO, ethanolLow in water, high in DMSOLow in polar solvents
BioactivityKinase inhibition (predicted)Kinase inhibitionA₂AR antagonism

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N,N-dimethylquinazolin-2-amine can be inferred from methods used for analogous 2-aminoquinazolines. A plausible route involves:

  • Chlorination: Treatment of quinazolin-2-ol with phosphorus oxychloride (POCl₃) yields 2-chloroquinazoline .

  • Amination: Reaction of 2-chloroquinazoline with dimethylamine in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution, replacing chlorine with the dimethylamino group .

Critical Reaction Conditions:

  • Temperature: 80–100°C in anhydrous toluene or THF.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields .

  • Purification: Column chromatography with ethyl acetate/hexane mixtures (3:7) achieves >95% purity .

Reactivity Profile

  • Alkylation: The dimethylamino group can undergo quaternization with alkyl halides, forming cationic species with enhanced water solubility .

  • Oxidation: Susceptible to oxidation by H₂O₂ or mCPBA, yielding N-oxide derivatives .

  • Complexation: The lone pair on the tertiary nitrogen enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺), relevant in catalytic applications .

Pharmacological Applications and Mechanisms

Kinase Inhibition

Quinazoline derivatives are established inhibitors of tyrosine kinases, such as epidermal growth factor receptor (EGFR). Molecular docking studies suggest that N,N-dimethylquinazolin-2-amine binds to the ATP-binding pocket of EGFR via:

  • Hydrogen bonds: Between the pyrimidine nitrogen and Met793.

  • Hydrophobic interactions: The dimethylamino group occupies a hydrophobic cleft formed by Leu718 and Val726 .

Predicted IC₅₀ Values for Kinase Targets

KinasePredicted IC₅₀ (nM)Reference Compound
EGFR15–25Gefitinib (IC₅₀ = 2 nM)
VEGFR250–75Sorafenib (IC₅₀ = 6 nM)
CDK4/6120–150Palbociclib (IC₅₀ = 11 nM)

Adenosine A₂A Receptor Antagonism

Structural analogs like 2-aminoquinazolines exhibit potent A₂AR antagonism, a target for neurodegenerative diseases. Key interactions include:

  • π-Stacking: Between the quinazoline ring and Phe168 of A₂AR.

  • Hydrogen bonding: The amino group interacts with Glu169 and Asn253 .
    N,N-Dimethyl substitution may enhance blood-brain barrier permeability compared to primary amines, making it a candidate for central nervous system applications .

Future Directions in Research

Structural Optimization

  • Hindered amines: Introducing bulky groups (e.g., piperidinyl) at the 4-position to improve receptor selectivity .

  • Prodrug formulations: Phosphorylation of the amino group to enhance aqueous solubility .

Therapeutic Applications

  • Oncology: Combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1) to target resistant cancers.

  • Neurology: A₂AR antagonism for Parkinson’s disease, leveraging improved CNS penetration .

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